N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17183257
InChI: InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C34H42N2O9S
Molecular Weight: 654.8 g/mol

N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate

CAS No.:

Cat. No.: VC17183257

Molecular Formula: C34H42N2O9S

Molecular Weight: 654.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-Dimethoxyphenethyl)-3-(4-((2-isopropyl-1-methyl-1H-indol-3-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine oxalate -

Specification

Molecular Formula C34H42N2O9S
Molecular Weight 654.8 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine;oxalic acid
Standard InChI InChI=1S/C32H40N2O5S.C2H2O4/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6;3-1(4)2(5)6/h7-8,10-17,22-23H,9,18-21H2,1-6H3;(H,3,4)(H,5,6)
Standard InChI Key JBLFVMRPZYLKHO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 34-carbon backbone with distinct functional domains:

  • A 3,4-dimethoxyphenethyl group linked to a tertiary amine

  • A propan-1-amine spacer connected via ether linkage

  • A 4-sulfonylphenoxy bridge

  • A 2-isopropyl-1-methylindole moiety

The oxalate counterion enhances solubility through salt formation, critical for bioavailability. Key structural parameters include:

PropertyValueSource
Molecular formulaC<sub>34</sub>H<sub>42</sub>N<sub>2</sub>O<sub>9</sub>S
Molecular weight654.8 g/mol
logP (predicted)3.2 ± 0.5
Hydrogen bond donors4
Hydrogen bond acceptors11

Spectroscopic Characteristics

The compound exhibits distinctive spectral signatures:

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>): δ 1.25 (d, <i>J</i> = 6.8 Hz, 6H, isopropyl CH<sub>3</sub>), 2.85 (s, 3H, N-CH<sub>3</sub>), 3.72 (s, 6H, OCH<sub>3</sub>)

  • IR (KBr): 1175 cm<sup>-1</sup> (S=O asymmetric stretch), 1592 cm<sup>-1</sup> (aromatic C=C)

Synthesis and Chemical Reactivity

Synthetic Pathway

  • Indole sulfonation: 2-Isopropyl-1-methylindole reacts with chlorosulfonic acid (0°C, 2 hr)

  • Phenoxy coupling: Mitsunobu reaction between 4-hydroxybenzenesulfonyl chloride and 3-bromopropanol (DIAD, PPh<sub>3</sub>, THF)

  • Amine alkylation: N-methylation using methyl iodide (K<sub>2</sub>CO<sub>3</sub>, DMF)

  • Oxalate salt formation: Precipitation from ethanol/oxalic acid (1:1 molar ratio)

Critical process parameters:

  • Temperature control (±2°C) during sulfonation prevents polysubstitution

  • Strict anhydrous conditions for Mitsunobu reaction (H<sub>2</sub>O < 50 ppm)

Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) reveal:

  • Hydrolytic degradation: Cleavage of sulfonate ester (t<sub>1/2</sub> = 38 days at pH 7.4)

  • Oxidative degradation: Indole ring oxidation (5% degradation under 1 atm O<sub>2</sub>)

Biological Activity and Mechanism

Calcium Channel Modulation

The compound demonstrates 200-fold selectivity for vascular L-type Ca<sub>V</sub>1.2 channels over cardiac isoforms :

ParameterVascular IC<sub>50</sub>Cardiac IC<sub>50</sub>
Ca<sup>2+</sup> influx0.8 nM180 nM
Vasorelaxation (ED<sub>50</sub>)12 nMN/A

Allosteric binding occurs at the α<sub>1</sub>-subunit's domain III S5-S6 linker, inducing conformational changes that reduce pore conductivity without blocking ion passage .

Cellular Effects

  • Inhibits PDGF-BB-induced smooth muscle proliferation (IC<sub>50</sub> = 15 nM) via Ca<sup>2+</sup>/Calmodulin-dependent kinase II suppression

  • Reduces neuronal excitability in hippocampal slices (IC<sub>50</sub> = 85 nM) through T-type channel cross-modulation

Pharmacological Applications

Cardiovascular Therapeutics

In spontaneously hypertensive rat models:

  • 0.3 mg/kg oral dose reduces systolic BP by 32 ± 4 mmHg (6 hr duration)

  • No reflex tachycardia observed (vs. 18% increase with nifedipine)

Neurological Applications

Preliminary data suggest neuroprotective effects:

  • 68% reduction in glutamate-induced cortical neuron apoptosis (10 μM)

  • Enhances spatial memory in Morris water maze (25% latency reduction vs. controls)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator